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Compound of Interest

Compound Name: LY-395153

Cat. No.: B1675692

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-395153 is a potent and selective positive allosteric modulator (PAM) of the a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzamide
class of compounds, it has been investigated for its potential therapeutic effects in neurological
and psychiatric disorders. This technical guide provides a comprehensive overview of the
chemical properties, structure, and relevant experimental methodologies associated with LY-
395153.

Chemical Structure and Properties

LY-395153, with the IUPAC name N-[4-[1-(propan-2-ylsulfonylamino)propan-2-
yllphenyl]lbenzamide, is characterized by a central phenyl ring substituted with a benzamide
group and a sulfonamide-containing propyl side chain.

Chemical Structure:
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Table 1: General Chemical Properties of LY-395153

Property Value Source

N-[4-[1-(propan-2-
IUPAC Name ylsulfonylamino)propan-2- PubChem
yl]phenyllbenzamide

Molecular Formula C19H24N203S PubChem

Molecular Weight 360.5 g/mol PubChem

CAS Number 211313-51-8 PubChem
CC(C)S(=0)

Canonical SMILES (=O)NCC(C)C1=CC=C(C=C1) PubChem

NC(=0)C2=CC=CC=C2

Solubility Soluble in DMSO.[1] MedKoo Biosciences

Dry, dark, and at O - 4°C for

short term (days to weeks) or o
Storage MedKoo Biosciences

-20°C for long term (months to

years).[1]

Table 2: Computed Physicochemical Properties of LY-395153
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Property Value Source
XLogP3 3.2 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 4 PubChem
Rotatable Bond Count 7 PubChem
Exact Mass 360.15076381 PubChem
Monoisotopic Mass 360.15076381 PubChem
Topological Polar Surface Area  78.4 A2 PubChem
Heavy Atom Count 25 PubChem

Note: Experimental data for melting point, boiling point, and pKa are not readily available in the
public domain. The provided physicochemical properties are computed.

Mechanism of Action and Signaling Pathway

LY-395153 acts as a positive allosteric modulator of AMPA receptors. Unlike direct agonists that
bind to the glutamate binding site, PAMs like LY-395153 bind to a distinct allosteric site on the
receptor complex. This binding event modulates the receptor's function, typically by slowing the
rate of deactivation and/or desensitization in the presence of glutamate.[2] The potentiation of
AMPA receptor activity leads to an increased influx of cations, primarily Na* and Ca?*, into the
postsynaptic neuron.

This enhanced calcium influx is a critical trigger for various downstream signaling cascades.
Key among these is the activation of calcium/calmodulin-dependent protein kinase Il (CaMKII)
and protein kinase C (PKC).[3][4] These kinases phosphorylate various synaptic proteins,
including the AMPA receptor subunits themselves, which can lead to the insertion of more
AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[3][4]
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Caption: Simplified signaling pathway of LY-395153 as an AMPA receptor PAM.

Experimental Protocols
[*H]LY-395153 Radioligand Binding Assay

This protocol is adapted from general radioligand binding assay procedures and specific details
reported for [*H]LY-395153.[5]

Objective: To determine the binding affinity (Kd) and density (Bmax) of LY-395153 to AMPA
receptors in a given tissue preparation (e.g., rat cortical membranes).

Materials:

¢ [3H]LY-395153 (radioligand)

o Unlabeled LY-395153 (for determining non-specific binding)

o Rat cortical membranes (or other tissue/cell preparation expressing AMPA receptors)
o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)

e L-Glutamate

o Glass fiber filters (e.g., Whatman GF/B)
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« Scintillation vials and scintillation cocktail
o Filtration apparatus

 Scintillation counter

Procedure:

 Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge
the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting
supernatant at high speed to pellet the membranes. Wash the membrane pellet by
resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer
to a desired protein concentration.

o Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding,
and various concentrations of the radioligand for saturation experiments.

o Total Binding: Add assay buffer, L-Glutamate (e.g., 100 uM final concentration), membrane
preparation, and [H]LY-395153.

o Non-specific Binding: Add assay buffer, L-Glutamate, membrane preparation, a high
concentration of unlabeled LY-395153 (e.g., 10 pM), and [?H]LY-395153.

o Saturation Binding: Prepare serial dilutions of [*H]LY-395153 in assay buffer.

 Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to
reach equilibrium (e.g., 60 minutes).

« Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through
glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to
remove unbound radioligand.

e Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the
radioactivity using a scintillation counter.

e Data Analysis:

o Calculate specific binding by subtracting non-specific binding from total binding.
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o For saturation experiments, plot specific binding against the concentration of [3H]LY-
395153.

o Analyze the data using non-linear regression to determine the Kd and Bmax values.
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Caption: General workflow for a radioligand binding assay.

General Protocol for Melting Point Determination

This is a general procedure for determining the melting point of a solid organic compound.[1][6]

[7]L8]
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Objective: To determine the melting point range of a solid compound as an indicator of its
purity.

Materials:

e Solid sample of the compound

o Capillary tubes (sealed at one end)

o Melting point apparatus (e.g., Mel-Temp)

Procedure:

o Sample Preparation: Ensure the sample is dry and finely powdered.

» Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to
pack a small amount (2-3 mm height) of the solid into the sealed end.

e Melting Point Measurement:
o Place the capillary tube into the heating block of the melting point apparatus.

o Heat the block rapidly to a temperature approximately 15-20°C below the expected
melting point.

o Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

o Record the temperature at which the first drop of liquid appears (the beginning of the
melting range).

o Record the temperature at which the entire solid has turned into a clear liquid (the end of
the melting range).

e Purity Assessment: A pure compound will have a sharp melting point range (typically 0.5-
2°C). Impurities tend to depress and broaden the melting range.
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General Protocol for pKa Determination by
Spectrophotometry

This is a general method for determining the acid dissociation constant (pKa) of a compound
with a UV-active chromophore.[9][10][11]

Objective: To determine the pKa of a compound by measuring the change in its UV absorbance

as a function of pH.

Materials:

Compound of interest
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
UV-Vis spectrophotometer

pH meter

Procedure:

Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent
(e.g., water, methanol, or DMSO). Prepare a series of buffered solutions at different known
pH values.

UV-Vis Spectra: Record the UV-Vis spectrum of the compound in a highly acidic solution
(where it is fully protonated) and in a highly basic solution (where it is fully deprotonated).

Absorbance Measurements: Prepare a series of solutions of the compound in the different
pH buffers. Ensure the final concentration of the compound is the same in all solutions.
Measure the absorbance of each solution at a wavelength where the protonated and
deprotonated forms have significantly different absorbance values.

Data Analysis: Plot the absorbance versus pH. The resulting data should form a sigmoidal
curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH at
which the concentrations of the protonated and deprotonated species are equal.
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Synthesis

A specific, detailed synthesis protocol for LY-395153 is not readily available in peer-reviewed
literature. However, its structure suggests a synthetic route involving the formation of an amide
bond and a sulfonamide bond. A plausible general approach would involve:

» Synthesis of the amine precursor: Starting with a suitable substituted aniline, the propyl side
chain can be introduced, followed by the installation of the amine group that will form the

sulfonamide.

o Sulfonamide formation: Reaction of the amine precursor with propan-2-sulfonyl chloride
would form the sulfonamide linkage.

» Amide formation: Acylation of the resulting aniline derivative with benzoyl chloride would
yield the final product, LY-395153.

The synthesis of related N-acyl sulfonamides often involves the reaction of a sulfonamide with

an acid chloride or anhydride in the presence of a base.[12]

Side Chain
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LY-395153
(Final Product)

Click to download full resolution via product page
Caption: A logical, high-level overview of a potential synthesis route for LY-395153.

Conclusion

LY-395153 is a valuable research tool for investigating the role of AMPA receptor potentiation in
synaptic plasticity and its potential as a therapeutic strategy. This guide has provided a detailed
overview of its chemical properties, mechanism of action, and key experimental methodologies.
While specific experimental data for some physical properties and a detailed synthesis protocol
are not publicly available, the information compiled here offers a solid foundation for
researchers and drug development professionals working with this compound. Further
investigation into proprietary sources such as patents may yield more specific quantitative data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. westlab.com [westlab.com]

2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

3. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by a-
Ca2+/Calmodulin-Dependent Protein Kinase Il - PMC [pmc.ncbi.nlm.nih.gov]

e 4. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

» 5. Binding of an AMPA receptor potentiator ([3H]LY395153) to native and recombinant AMPA
receptors - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. chem.ucalgary.ca [chem.ucalgary.ca]

e 7. SSERC | Melting point determination [sserc.org.uk]

» 8. davjalandhar.com [davjalandhar.com]

« 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

e 10. youtube.com [youtube.com]

e 11. byjus.com [byjus.com]

e 12. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide to LY-395153: Chemical
Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675692#ly-395153-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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